
N-cyclopropyl-N'-(3-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-(3-methylphenyl)thiourea, also known as CCT018159, is a small molecule inhibitor of the protein kinase PAK1. PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell motility, proliferation, and survival. The inhibition of PAK1 by CCT018159 has been shown to have potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-cyclopropyl-N'-(3-methylphenyl)thiourea inhibits PAK1 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. PAK1 inhibition by N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to affect various cellular processes, including cell cycle progression, cell migration, and invasion.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to have significant effects on various biochemical and physiological processes, including the regulation of cell proliferation, apoptosis, and angiogenesis. Additionally, N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to affect the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-N'-(3-methylphenyl)thiourea is its specificity for PAK1, which makes it a valuable tool for studying the role of PAK1 in various cellular processes. However, N-cyclopropyl-N'-(3-methylphenyl)thiourea has some limitations, including its low solubility and poor pharmacokinetic properties, which can limit its use in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on N-cyclopropyl-N'-(3-methylphenyl)thiourea. One area of interest is the development of more potent and selective PAK1 inhibitors with improved pharmacokinetic properties. Additionally, the combination of N-cyclopropyl-N'-(3-methylphenyl)thiourea with other targeted therapies or immunotherapies may have synergistic effects in the treatment of cancer. Finally, the role of PAK1 in other diseases, such as neurological disorders, may also be an area of future research.
Synthesemethoden
The synthesis of N-cyclopropyl-N'-(3-methylphenyl)thiourea involves several steps, including the reaction of 3-methylbenzylamine with carbon disulfide to form the corresponding thiourea, which is then cyclized to form the cyclopropyl derivative. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-(3-methylphenyl)thiourea has been extensively studied in various preclinical models of cancer, including breast, prostate, and pancreatic cancer. In these models, N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to inhibit the growth and metastasis of cancer cells by blocking PAK1-mediated signaling pathways. Additionally, N-cyclopropyl-N'-(3-methylphenyl)thiourea has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-3-2-4-10(7-8)13-11(14)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBPTMRJSCLQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

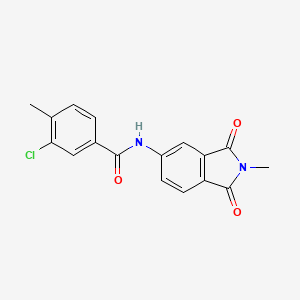
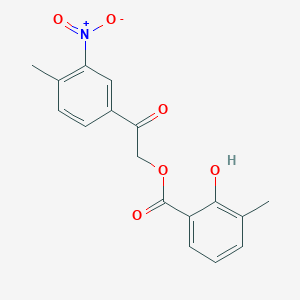
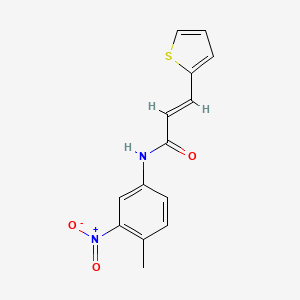
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
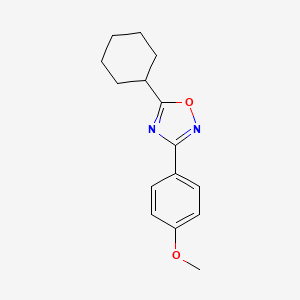
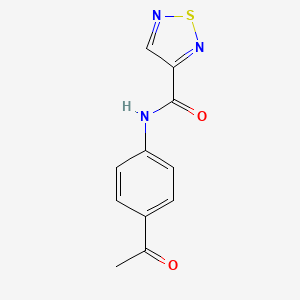
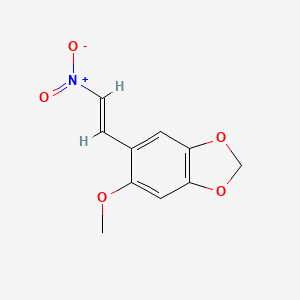
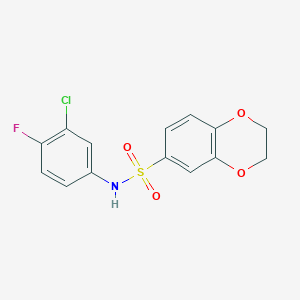

![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)
![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B5819740.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)